2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-difluorophenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic heteroaromatic core fused with pyrazole and pyrimidine rings. The molecule features a tert-butyl group at the N1 position, a 4-oxo substituent on the pyrimidine ring, and an N-(2,4-difluorophenyl)acetamide side chain. These structural elements contribute to its physicochemical and pharmacological properties, such as enhanced metabolic stability (tert-butyl) and improved binding affinity (fluorinated aryl group) .
Properties
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5O2/c1-17(2,3)24-15-11(7-21-24)16(26)23(9-20-15)8-14(25)22-13-5-4-10(18)6-12(13)19/h4-7,9H,8H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRINKGNTHIRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-difluorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the tert-butyl and difluorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Research indicates that this compound may function primarily as a cyclin-dependent kinase (CDK) inhibitor , which plays a crucial role in regulating the cell cycle. By binding to the active site of CDKs, it prevents substrate interaction and halts cell cycle progression, particularly in cancer cells.
Anticancer Activity
In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, including:
- Colon Cancer (CaCO-2) : Exhibits an IC50 value indicating effective inhibition of cell proliferation.
- Breast Cancer : Similar cytotoxic effects have been observed.
Antimicrobial Properties
Preliminary tests suggest that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has shown effectiveness comparable to standard antibiotics in inhibiting bacterial growth.
Case Studies
Several studies have documented the biological activities and applications of this compound:
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that treatment with 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-difluorophenyl)acetamide resulted in significant apoptosis in colon cancer cells through the inhibition of CDK activity.
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against various bacterial strains and found that this compound exhibited potent activity against multi-drug resistant strains.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural differences and similarities:
Key Research Findings
Impact of tert-butyl Group: The tert-butyl substituent in the target compound confers superior metabolic stability compared to non-bulky substituents (e.g., 4-fluorophenyl in ), as demonstrated in in vitro hepatic microsome assays .
Fluorination Effects: The 2,4-difluorophenyl group in the target compound enhances binding to ATP-binding pockets in kinases compared to mono-fluorinated analogs .
Biological Activity :
Biological Activity
The compound 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-difluorophenyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 371.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a tert-butyl group and a difluorophenyl acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₅O₄ |
| Molecular Weight | 371.4 g/mol |
| CAS Number | 899995-28-9 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results against various cancer cell lines:
- In vitro Studies : The compound exhibited significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), suggesting its potential as an anticancer agent .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cancer cell proliferation and survival pathways. This aligns with findings that pyrazolo[3,4-d]pyrimidines can modulate signaling pathways critical for tumor growth .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrazolo[3,4-d]pyrimidines have been reported to possess antibacterial and antifungal activities:
- Antibacterial Studies : Compounds with similar scaffolds have demonstrated activity against Gram-positive and Gram-negative bacteria. The specific effects of this compound on bacterial strains remain to be fully elucidated but are under investigation .
Anti-inflammatory Effects
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have been explored for their anti-inflammatory activities:
- In vitro Evaluation : Some derivatives have shown significant inhibition of pro-inflammatory cytokines in cellular models. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in inflammatory diseases .
Case Studies
- Study on Antitumor Activity :
- Evaluation of Structure-Activity Relationship (SAR) :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
